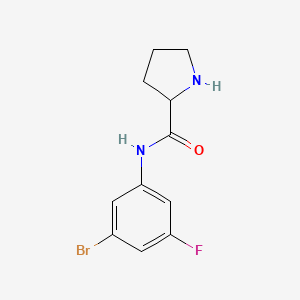
N-(3-bromo-5-fluorophenyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-5-fluorophenyl)pyrrolidine-2-carboxamide, commonly known as BFP, is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of medicinal chemistry. BFP belongs to the class of pyrrolidine carboxamide derivatives, which are known for their various biological activities.
Wirkmechanismus
The mechanism of action of BFP involves its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDAC activity, BFP can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
BFP has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. BFP has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BFP is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, including those that are resistant to chemotherapy. BFP also has a relatively low toxicity profile, which makes it a promising candidate for cancer therapy. However, one of the limitations of BFP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on BFP. One of the areas of interest is the development of more efficient synthesis methods for BFP and its derivatives. Another area of interest is the optimization of BFP for in vivo use, such as improving its solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of BFP and its potential for the treatment of various diseases other than cancer, such as inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, BFP is a promising compound with potential applications in the field of medicinal chemistry. Its potent anticancer activity and various biochemical and physiological effects make it a promising candidate for cancer therapy and the treatment of other diseases. However, further research is needed to fully understand the mechanism of action of BFP and its potential for various applications.
Synthesemethoden
The synthesis of BFP involves the reaction of 3-bromo-5-fluoroaniline with pyrrolidine-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.
Wissenschaftliche Forschungsanwendungen
BFP has been extensively studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BFP has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(3-bromo-5-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O/c12-7-4-8(13)6-9(5-7)15-11(16)10-2-1-3-14-10/h4-6,10,14H,1-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCKDXHHVSARKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide](/img/structure/B7586064.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-phenoxypyridine-2-carboxamide](/img/structure/B7586068.png)
![2-[(2-Ethylthiomorpholin-4-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7586070.png)

![1-(1,3,4-Thiadiazol-2-yl)-3-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]urea](/img/structure/B7586083.png)

![9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7586091.png)
![3-[2-Methoxyethyl-[(1-methylbenzimidazol-2-yl)methyl]amino]propanenitrile](/img/structure/B7586096.png)
![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7586100.png)

![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)


